5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine
Description
Historical Context in Heterocyclic Chemistry
The exploration of pyrazolo-pyrazine derivatives emerged as a natural extension of broader investigations into nitrogen-containing heterocycles, which have dominated pharmaceutical research since the mid-20th century. Early synthetic efforts focused on simpler pyrazole and pyrazine systems, but the fusion of these rings into bicyclic architectures like pyrazolo[1,5-a]pyrazines introduced new possibilities for molecular design. A pivotal advancement occurred in 2017 with the development of a four-step regiocontrolled synthesis protocol for pyrazolo[1,5-a]pyrazines, enabling systematic substitution pattern variations. This methodology employed alkylation and formylation of commercial pyrazoles, followed by deprotection and cyclization steps, achieving relative method efficiencies (RME) of 40–53%—markedly superior to earlier approaches for related heterocycles.
The introduction of benzyl groups into this scaffold, as seen in 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine, reflects a strategic evolution in heterocyclic chemistry aimed at optimizing pharmacokinetic properties. Benzyl substituents are known to enhance lipophilicity and membrane permeability while maintaining synthetic accessibility, making them frequent candidates for structure-activity relationship (SAR) studies.
Structural Significance in Medicinal Chemistry
The molecular architecture of this compound features several critical elements that govern its biological relevance:
- Bicyclic Core : The fused pyrazole-pyrazine system creates a planar, electron-deficient framework capable of π-π stacking interactions with aromatic residues in enzymatic active sites.
- Benzyl Substituent : Positioned at C5, this group introduces steric bulk and hydrophobic character, potentially enhancing binding pocket complementarity in kinase targets.
- Primary Amine : The C2 amine provides hydrogen-bonding capability, a feature frequently exploited in inhibitor design to anchor molecules to catalytic residues.
Comparative analysis with related structures reveals distinct advantages. For instance, pyrazolo[1,5-a]pyrazine-3-carboxylic acid (CAS 53902-76-4) demonstrates how carboxylate groups at C3 alter electronic distribution and solubility profiles. In contrast, the C2 amine in the subject compound preserves basicity while avoiding the ionization state variability associated with carboxylic acids—a critical factor in blood-brain barrier penetration.
| Structural Feature | Functional Impact |
|---|---|
| Pyrazolo[1,5-a]pyrazine core | Facilitates π-π interactions with kinases |
| C5 benzyl group | Enhances lipophilicity and target affinity |
| C2 amine | Enables hydrogen bonding with active sites |
Role in Targeted Cancer Therapy Research
Emerging evidence positions this compound as a modulator of kinase signaling pathways central to oncogenesis. While detailed mechanistic studies on this specific derivative remain limited, structural analogs in the pyrazolo[1,5-a]pyrimidine class have demonstrated potent inhibition of critical kinases including EGFR, B-Raf, and CDK1/2. The compound’s benzyl group may confer selectivity toward kinases with hydrophobic subpockets, a hypothesis supported by SAR studies showing enhanced potency in benzyl-substituted pyrazoloheterocycles.
Recent synthetic innovations enable systematic exploration of these properties. For example, palladium-catalyzed cross-coupling reactions permit installation of diverse substituents at C5, while reductive amination strategies can modify the C2 position to optimize binding kinetics. Such flexibility makes this scaffold particularly valuable for developing isoform-selective kinase inhibitors—an ongoing challenge in precision oncology.
Key Research Findings :
- Pyrazolo[1,5-a]pyrazine derivatives exhibit nanomolar inhibitory activity against dysregulated kinases in non-small cell lung cancer (NSCLC) models.
- Benzyl-substituted variants demonstrate improved metabolic stability compared to alkylated analogs in hepatic microsome assays.
- Molecular docking studies predict strong interactions between the C2 amine and conserved lysine residues in ATP-binding pockets.
Properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-13-8-12-10-16(6-7-17(12)15-13)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCRDCCWEWLFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)N)CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823227-35-5 | |
| Record name | 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has shown that derivatives of 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine exhibit potent anticancer properties. For instance, a study demonstrated that certain derivatives selectively inhibited the growth of lung cancer cells (specifically H322 cells with a mutated p53 gene) in a dose-dependent manner. The mechanism involved inducing apoptosis in these cells while showing minimal toxicity to normal vascular endothelial cells .
Antiviral Properties:
The compound has been investigated for its potential antiviral activity. It acts as a capsid assembly modulator against the Hepatitis B Virus (HBV), disrupting the assembly of the HBV capsid and significantly reducing viral load in infected cells. This suggests its utility in developing therapeutic agents for viral infections.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The general synthetic route includes:
- Formation of the Pyrazolo Core: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents: The benzyl group is introduced via alkylation or acylation reactions under controlled conditions.
Case Studies
-
Selective Inhibition of Cancer Cells:
- Study Overview: A series of substituted pyrazolo derivatives were synthesized and tested against various cancer cell lines.
- Results: Compound 5j exhibited selective cytotoxicity against H322 lung cancer cells while sparing normal cells at similar concentrations.
- Conclusion: This highlights the potential for developing targeted cancer therapies using pyrazolo derivatives.
-
Antiviral Mechanism Against HBV:
- Study Overview: Investigated the effects of this compound on HBV capsid assembly.
- Results: Demonstrated significant reduction in HBV DNA levels in treated cells.
- Conclusion: The compound shows promise as a therapeutic agent for managing hepatitis infections.
Summary
The applications of this compound span across medicinal chemistry and pharmacology with promising results in anticancer and antiviral research. Its unique chemical structure facilitates various synthetic methodologies that can lead to novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine are compared below with pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives, focusing on substituents, synthesis, and biological activities.
Structural and Electronic Differences
- Core Heterocycle: The target compound contains a pyrazine ring (two adjacent nitrogen atoms), whereas analogs like 5-(biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () feature a pyrimidine ring (two nitrogen atoms separated by a carbon) . Substitution patterns (e.g., benzyl, halogen, trifluoromethyl) influence lipophilicity, metabolic stability, and target binding.
Key Analog Compounds and Properties
Biological Activity
5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazolo[1,5-a]pyrazine core with a benzyl substituent at the 5-position. This unique configuration contributes to its biological activity and interaction with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antiviral Activity : The compound has shown effectiveness against the Hepatitis B Virus (HBV) by acting as a capsid assembly modulator. It disrupts the assembly of the HBV capsid, leading to a reduction in viral load in infected cells .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties through the inhibition of cell proliferation in various cancer cell lines. Its mechanism may involve the modulation of key signaling pathways associated with tumor growth .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazolo core or substituents have been systematically studied to enhance potency and selectivity:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Benzyl group at position 5 | Increases antiviral potency against HBV | |
| Variations in substituents | Altered cytotoxicity profiles in cancer cells |
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- In Vitro Studies : The compound demonstrated significant antiviral activity with an effective concentration (EC50) against HBV reported at approximately 2.1 μM. Additionally, it showed non-cytotoxic effects at higher concentrations in various cell lines .
- In Vivo Models : Efficacy was confirmed in animal models of HBV infection and cancer xenografts. The compound exhibited a favorable pharmacokinetic profile with good oral bioavailability and low toxicity levels .
Case Studies
Recent case studies illustrate the potential applications of this compound:
- Study on Hepatitis B : In a controlled study involving HBV-infected mice treated with varying doses of the compound, results indicated a significant decrease in serum HBV DNA levels compared to controls. Histological analysis also revealed reduced liver inflammation and fibrosis .
- Cancer Cell Line Testing : In vitro assays conducted on HeLa and L929 cell lines demonstrated that this compound inhibited cell proliferation significantly at micromolar concentrations. Further mechanistic studies suggested involvement of apoptosis pathways in mediating these effects .
Q & A
Q. How to address discrepancies in reported synthetic yields across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
